molecular formula C20H13ClN4O3 B2805989 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide CAS No. 477493-41-7

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide

Cat. No.: B2805989
CAS No.: 477493-41-7
M. Wt: 392.8
InChI Key: UPFIWPWWEHGFKK-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide is a complex organic compound that features a benzodiazole ring, a phenyl group, a chloro substituent, and a nitrobenzamide moiety

Scientific Research Applications

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Future Directions

Benzimidazole derivatives continue to be a rich area of study in medicinal chemistry due to their wide range of biological activities. Future research will likely continue to explore new synthetic routes, novel derivatives, and diverse biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide typically involves multiple steps. One common approach is the condensation of 3-(1H-1,3-benzodiazol-2-yl)aniline with 5-chloro-2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide
  • N’-(1,3-benzothiazol-2-yl)-arylamides
  • 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylamine

Uniqueness

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodiazole ring and nitrobenzamide moiety make it particularly interesting for medicinal chemistry applications, as these structures are often associated with bioactivity.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O3/c21-13-8-9-18(25(27)28)15(11-13)20(26)22-14-5-3-4-12(10-14)19-23-16-6-1-2-7-17(16)24-19/h1-11H,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFIWPWWEHGFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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